molecular formula C21H18N4O3 B2723758 1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899751-68-9

1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2723758
CAS No.: 899751-68-9
M. Wt: 374.4
InChI Key: IQCFAHNFKZKRLV-UHFFFAOYSA-N
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Description

1,6,7-Trimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines a purine base with an oxazole ring and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions

    Purine Core Synthesis: The purine core can be synthesized from simple starting materials such as formamide and cyanamide, which undergo cyclization to form the purine ring.

    Oxazole Ring Formation: The oxazole ring can be introduced via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Naphthalene Group Attachment: The naphthalene moiety can be attached through a Friedel-Crafts alkylation reaction using naphthalene and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1,6,7-Trimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine or oxazole rings, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1,6,7-Trimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting purine-related pathways.

    Materials Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors involved in purine metabolism, potentially inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Oxazolo[4,5-b]pyridine: A compound with a similar oxazole ring structure.

Uniqueness

1,6,7-Trimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is unique due to the combination of its structural elements, which confer distinct chemical and physical properties. Its naphthalene moiety, in particular, may enhance its interaction with aromatic systems, making it valuable for specific applications in materials science and medicinal chemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-12-13(2)28-20-22-18-17(25(12)20)19(26)24(21(27)23(18)3)11-15-9-6-8-14-7-4-5-10-16(14)15/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCFAHNFKZKRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=CC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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